![molecular formula C34H30Cl2N2O6 B12525375 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, with its unique structure, has garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-2-methoxyacridin-9-one.
Etherification: The compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Chlorination: Chlorination is performed to introduce the chloro groups at specific positions.
Final Assembly: The final product is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridine derivatives.
Substitution: Various halogenated acridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other acridine derivatives
Biology
In biological research, it is studied for its potential as an intercalating agent, which can insert itself between DNA base pairs, affecting DNA replication and transcription.
Medicine
Medically, acridine derivatives are explored for their anticancer properties. This compound, in particular, is investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry
In the industrial sector, it can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one involves its interaction with DNA. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the normal function of DNA. This can lead to the inhibition of topoisomerase enzymes, preventing DNA replication and transcription, which is particularly useful in cancer treatment.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is unique due to its specific substitutions and the presence of multiple ethoxy groups, which enhance its solubility and potential interactions with biological molecules. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C34H30Cl2N2O6 |
|---|---|
分子量 |
633.5 g/mol |
IUPAC名 |
6-chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one |
InChI |
InChI=1S/C34H30Cl2N2O6/c1-41-23-5-9-29-27(19-23)33(39)25-7-3-21(35)17-31(25)37(29)11-13-43-15-16-44-14-12-38-30-10-6-24(42-2)20-28(30)34(40)26-8-4-22(36)18-32(26)38/h3-10,17-20H,11-16H2,1-2H3 |
InChIキー |
JIZHYCVYEYCNBT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC(=C3)Cl)CCOCCOCCN4C5=C(C=C(C=C5)OC)C(=O)C6=C4C=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
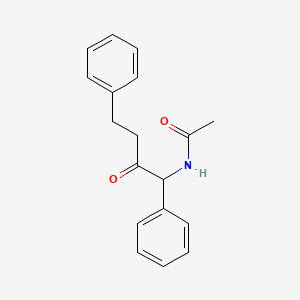
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
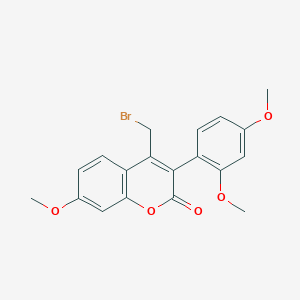

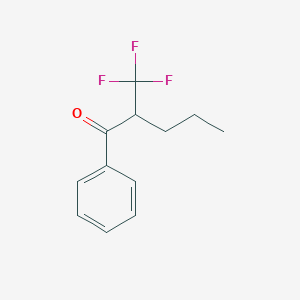
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
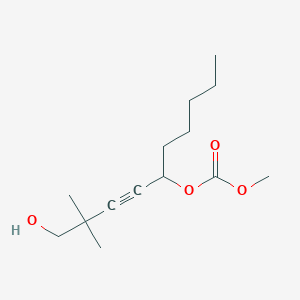
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
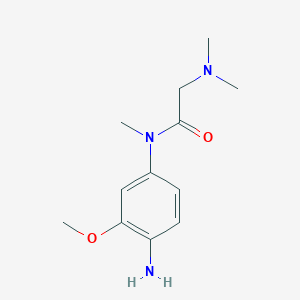
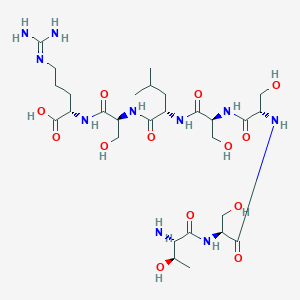
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
